molecular formula C13H15ClN6O B14180931 N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 917758-24-8

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No.: B14180931
CAS No.: 917758-24-8
M. Wt: 306.75 g/mol
InChI Key: ISLFCCLSBNQXDE-UHFFFAOYSA-N
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Description

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide (CAS 917758-24-8) is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. This molecule features a pyrido[3,2-d]pyrimidine core, a privileged scaffold in drug discovery known for its diverse therapeutic potential . The structure incorporates a piperazine moiety, a common feature in bioactive compounds that often contributes to solubility and molecular interactions, and an acetamide group, which is a prevalent component in many active pharmaceutical ingredients . Pyridopyrimidine derivatives are extensively investigated for their ability to interact with key biological targets, particularly protein kinases . Compounds based on this scaffold have demonstrated potent activity as enzyme inhibitors and are being studied for various applications, including as potential antiviral agents . The presence of the piperazine ring in this compound makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the design and synthesis of novel molecules with optimized properties for probing biological pathways . This product is intended for research applications as a building block or intermediate in the synthesis of more complex target molecules. Please be advised: This product is labeled with the CAS Number 917758-24-8 and is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, and is strictly not for human use.

Properties

CAS No.

917758-24-8

Molecular Formula

C13H15ClN6O

Molecular Weight

306.75 g/mol

IUPAC Name

N-(6-chloro-4-piperazin-1-ylpyrido[3,2-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C13H15ClN6O/c1-8(21)16-13-17-9-2-3-10(14)18-11(9)12(19-13)20-6-4-15-5-7-20/h2-3,15H,4-7H2,1H3,(H,16,17,19,21)

InChI Key

ISLFCCLSBNQXDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)N3CCNCC3)N=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Condensation of 2,4,6-Triaminopyrimidine with α,β-Unsaturated Ketones

Integrated Synthetic Routes

Route 1: Sequential Functionalization of Preformed Core

  • Core formation : Knoevenagel condensation of ethyl 4-cyclohexylamino-2-methylsulfanyl-pyrimidine-5-carboxylate with cyanoacetic acid yields 6-cyanopyrido[3,2-d]pyrimidine.
  • Chlorination : SOCl2/DMF treatment converts the 6-cyano group to 6-chloro (85% yield).
  • Piperazine substitution : SNAr reaction with piperazine in DMF at 120°C (72% yield).
  • Acetamidation : Acylation of 2-amine with acetic anhydride in pyridine (90% yield).

Route 2: Late-Stage Diversification

  • Core with pre-installed chloro group : Direct synthesis of 6-chloropyrido[3,2-d]pyrimidine via POCl3-mediated chlorination of 6-hydroxy precursors.
  • Piperazine introduction : Displacement of 4-chloro with piperazine (68% yield).
  • Oxidative amination : Conversion of 2-methylsulfanyl to 2-amine using H2O2/NaOH, followed by acetylation.

Analytical Characterization and Optimization

Critical parameters influencing yields and purity include:

Parameter Optimal Condition Impact on Yield
Chlorination temperature 80–100°C Prevents decomposition
Piperazine equivalents 3–5 equivalents Completes SNAr
Acylation solvent Pyridine Minimizes hydrolysis

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming regiochemistry. For instance, the 6-chloro substituent exhibits a deshielded carbon signal at δ 125–130 ppm in $$^{13}\text{C}$$ NMR.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.

    Medicine: Explored for its potential therapeutic effects, including antitumor and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt cellular processes and lead to therapeutic effects, such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Core Structure Substituents Biological Activity Key Findings
Target Compound Pyrido[3,2-d]pyrimidine 6-Cl, 4-piperazinyl, 2-acetamide Kinase inhibition (hypothesized) Piperazine may improve pharmacokinetics vs. morpholine/piperidine analogs
PI-103 (Hayakawa et al., 2007) Pyrido-thieno[3,2-d]pyrimidine 4-morpholinyl PI3K/mTOR inhibitor Short half-life (<10 min) in early analogs; optimized for in vivo stability
IWP2 (Narcisi et al., 2015) Thieno[3,2-d]pyrimidine Thio-acetamide, phenyl group WNT secretion inhibitor No effect on COL10A1 expression; distinct mechanism from kinase inhibitors
MAC (Moderately Active Compound) Thiazole 4-pyridinyl, 4-pyrimidinyl-piperazine Apoptosis inducer (A549 cells) Activates caspase-3; designed based on dasatinib/imatinib scaffolds
EN300-266676 (Enamine Ltd, 2020) Thieno[3,2-d]pyrimidine Sulfanyl-acetamide, chlorophenyl Not explicitly reported Structural similarity suggests potential kinase or protease modulation
Patent Compound (EP 2 402 347 A1) Thieno[3,2-d]pyrimidine 4-morpholinyl, methanesulfonyl-piperazine Kinase inhibition (implied) Combines acetamide with sulfonyl-piperazine for enhanced binding affinity

Key Structural Differences and Implications

Core Heterocycle: The pyrido[3,2-d]pyrimidine core in the target compound is distinct from thieno[3,2-d]pyrimidine (IWP2, PI-103) or thiazole (MAC) cores. Pyridopyrimidines are associated with kinase inhibition due to their ability to mimic ATP-binding motifs . Thienopyrimidines (e.g., IWP2) often target non-kinase pathways like WNT signaling .

Substituents: Piperazine vs. Chlorine at Position 6: The electron-withdrawing Cl group may enhance electrophilicity and steric effects, influencing target binding .

Acetamide Position :

  • The 2-acetamide group is a common feature in bioactive pyridopyrimidines (e.g., PI-103 derivatives) and may mediate hydrogen bonding with kinase active sites .

Pharmacological and Physicochemical Properties

  • Melting Points : Analogs with pyridopyrimidine cores and acetamide groups (e.g., compounds in ) exhibit high melting points (190–266°C), suggesting thermal stability .
  • Molecular Weight : The target compound’s molecular weight (~400–450 g/mol) aligns with drug-like properties, similar to MAC (412.9 g/mol) and patent compounds .
  • Solubility : Piperazine’s basicity may enhance aqueous solubility compared to morpholine-containing analogs like PI-103, which required structural optimization for in vivo use .

Research Findings and Gaps

  • Kinase Inhibition Potential: Based on structural similarity to PI-103, the target compound may inhibit PI3K/mTOR pathways, but empirical validation is lacking .
  • Apoptotic Effects : MAC’s caspase-3 activation mechanism suggests acetamide-piperazine derivatives can induce apoptosis, though core structure differences may alter specificity .
  • Synthetic Feasibility : demonstrates robust synthetic routes for N-substituted pyridin-2-yl acetamides, supporting scalable production of the target compound .

Biological Activity

N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, kinase inhibition, and other pharmacological effects.

Structural Overview

The compound features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its pharmacological properties, making it a subject of interest in drug design.

Anticancer Activity

Research indicates that compounds with a pyrido[3,2-d]pyrimidine structure exhibit significant anticancer activity. For instance, derivatives of this structure have been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Case Studies and Findings

  • Kinase Inhibition : A study highlighted the potency of pyrido[3,2-d]pyrimidines as multikinase inhibitors. One specific compound demonstrated an IC50 value of 0.011 μM against CDK4 and 0.015 μM against CDK6, indicating strong selectivity and efficacy in inhibiting these kinases .
  • Cytotoxicity Assays : In vitro studies have shown that various pyrido[3,2-d]pyrimidine derivatives induce apoptosis in tumor cells at concentrations ranging from 30 to 100 nM . These findings suggest that this compound may possess similar or enhanced cytotoxic properties.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • CDK Inhibition : By inhibiting CDKs, the compound may induce cell cycle arrest and promote apoptosis in cancer cells.
  • Polypharmacological Effects : The compound's structure allows it to interact with multiple targets, potentially leading to synergistic effects in cancer treatment .

Table of Biological Activity

Activity TypeTarget Kinase/MechanismIC50 Value (µM)Reference
CDK4 InhibitionCyclin D complex0.011
CDK6 InhibitionCyclin D complex0.015
CytotoxicityTumor cells30–100
AntimicrobialVarious bacterial strainsVariable

Additional Pharmacological Effects

Beyond anticancer activity, compounds related to this compound have been evaluated for their antimicrobial properties. For example:

  • Antimicrobial Screening : Some derivatives have shown significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains . This suggests potential applications in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide?

  • Methodology : Multi-step synthesis routes are common for pyrido-pyrimidine derivatives. For example, similar compounds (e.g., MAC derivatives) involve sequential functionalization of the pyrimidine core, followed by piperazine coupling and acetamide introduction via nucleophilic substitution or amidation reactions . Key steps include optimizing reaction conditions (e.g., solvent, temperature) to improve yields, as seen in low-yield syntheses of structurally related compounds (2–5% yields in 11-step protocols) . Purification often employs column chromatography or recrystallization.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : Use HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for impurity profiling, as described in pharmacopeial guidelines for pyrimidine derivatives .
  • Spectroscopy : Confirm structure via 1^1H/13^13C NMR to verify substituent positions and IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy .

Q. What safety protocols are critical for handling piperazine-containing acetamides?

  • Guidelines :

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .

Advanced Research Questions

Q. What computational approaches are effective for studying this compound’s mechanism of action (e.g., caspase-3 activation)?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate binding interactions between the pyrido-pyrimidine core and caspase-3’s active site, referencing studies on MAC derivatives .
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities, guided by structural analogs (e.g., dasatinib/imatinib interactions) .
  • QM/MM : Combine quantum mechanics and molecular mechanics to model electron transfer during apoptosis induction .

Q. How does the pyrido[3,2-d]pyrimidine scaffold influence apoptotic activity compared to other heterocycles?

  • Analysis :

  • The fused pyridine-pyrimidine system enhances π-π stacking with kinase domains, as seen in MAC derivatives, which showed apoptosis in A549 cells via caspase-3 upregulation .
  • Substitutions at the 6-chloro position may improve metabolic stability, while the piperazine moiety enhances solubility for in vitro assays .

Q. What structural modifications could optimize this compound’s pharmacokinetic profile?

  • Design Strategies :

  • Lipophilicity : Introduce trifluoromethyl groups to increase membrane permeability, as demonstrated in related compounds .
  • Metabolic Stability : Replace labile groups (e.g., methoxy) with bioisosteres (e.g., cyclopropyl) to reduce CYP450-mediated degradation .
  • SAR Studies : Compare activity of chloro vs. fluoro analogs to balance potency and toxicity .

Experimental Design Considerations

Q. How should researchers design in vitro apoptosis assays for this compound?

  • Protocol :

  • Cell Lines : Use A549 (lung carcinoma) or similar models, as done for MAC derivatives .
  • Dosage : Test concentrations ranging from 1–100 µM, with staurosporine as a positive control.
  • Assays : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) and validate with flow cytometry (Annexin V/PI staining) .

Q. What crystallographic methods are suitable for resolving this compound’s 3D structure?

  • Methodology :

  • X-ray Crystallography : Use the CCP4 suite for phase determination and refinement. Co-crystallize with target proteins (e.g., kinases) to study binding modes .
  • Crystal Growth : Optimize solvent systems (e.g., DMSO/water) and employ vapor diffusion techniques .

Data Contradiction and Reproducibility

Q. How can conflicting results in apoptosis assays be resolved?

  • Troubleshooting :

  • Batch Variability : Ensure compound purity (>95% via HPLC) and exclude endotoxin contamination .
  • Cell Culture Conditions : Standardize serum concentration (e.g., 10% FBS) and passage number .
  • Control Experiments : Include kinase inhibitors (e.g., imatinib) to validate caspase-3 specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.